8-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-7-(3-methylbutyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione 8-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-7-(3-methylbutyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione
Brand Name: Vulcanchem
CAS No.: 851941-89-4
VCID: VC4353214
InChI: InChI=1S/C23H31ClN6O2/c1-16(2)8-9-30-19(25-21-20(30)22(31)27(4)23(32)26(21)3)15-28-10-12-29(13-11-28)18-7-5-6-17(24)14-18/h5-7,14,16H,8-13,15H2,1-4H3
SMILES: CC(C)CCN1C(=NC2=C1C(=O)N(C(=O)N2C)C)CN3CCN(CC3)C4=CC(=CC=C4)Cl
Molecular Formula: C23H31ClN6O2
Molecular Weight: 458.99

8-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-7-(3-methylbutyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione

CAS No.: 851941-89-4

Cat. No.: VC4353214

Molecular Formula: C23H31ClN6O2

Molecular Weight: 458.99

* For research use only. Not for human or veterinary use.

8-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-7-(3-methylbutyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione - 851941-89-4

Specification

CAS No. 851941-89-4
Molecular Formula C23H31ClN6O2
Molecular Weight 458.99
IUPAC Name 8-[[4-(3-chlorophenyl)piperazin-1-yl]methyl]-1,3-dimethyl-7-(3-methylbutyl)purine-2,6-dione
Standard InChI InChI=1S/C23H31ClN6O2/c1-16(2)8-9-30-19(25-21-20(30)22(31)27(4)23(32)26(21)3)15-28-10-12-29(13-11-28)18-7-5-6-17(24)14-18/h5-7,14,16H,8-13,15H2,1-4H3
Standard InChI Key WVQUKZBKKIFQEV-UHFFFAOYSA-N
SMILES CC(C)CCN1C(=NC2=C1C(=O)N(C(=O)N2C)C)CN3CCN(CC3)C4=CC(=CC=C4)Cl

Introduction

The compound 8-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-7-(3-methylbutyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a complex organic molecule that belongs to the purine derivative class, incorporating a piperazine moiety. This structure suggests potential therapeutic applications, particularly in neuropharmacology, due to its interaction with biological targets involved in neurological pathways.

Synthesis

The synthesis of such compounds typically involves multi-step organic reactions. Common methods include the use of anhydrous potassium carbonate (K2CO3) and catalytic amounts of bases like DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) in solvents such as acetone . The reaction conditions, including temperature, solvent choice, and reaction time, must be carefully controlled to optimize yield and purity.

Biological Activity

Compounds with similar structures have shown potential in modulating mood and cognitive functions, suggesting applications in treating disorders like depression or anxiety. The mechanism of action likely involves interactions with specific receptors or enzymes in the central nervous system.

Research Findings

While specific data on 8-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-7-(3-methylbutyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione is limited, related compounds have been studied for their antiviral and antibacterial properties . The inclusion of a chlorophenyl group and a piperazine moiety suggests potential for neurological applications.

Data Table: Comparison of Related Compounds

Compound NameMolecular FormulaMolecular Weight (g/mol)Biological Activity
8-[[4-(3-Chlorophenyl)piperazin-1-yl]methyl]-1,3-dimethyl-7-phenacylpurine-2,6-dioneC24H27ClN6O2467.0Potential neuropharmacological applications
8-((4-(3-chlorophenyl)piperazin-1-yl)methyl)-1,3-dimethyl-7-(3-oxobutan-2-yl)-1H-purine-2,6(3H,7H)-dioneC22H27ClN6O3458.9Potential therapeutic applications
7-Butyl-8-[[4-(3-chlorophenyl)-1-piperazinyl]methyl]-1,3-dimethylpurine-2,6-dioneC22H29ClN6O2445.0Member of piperazines

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